Cas no 88064-00-0 (1H-Benzotriazole,1,1'-methylenebis-)

1H-Benzotriazole,1,1'-methylenebis- structure
88064-00-0 structure
Product Name:1H-Benzotriazole,1,1'-methylenebis-
CAS-Nr.:88064-00-0
MF:C13H10N6
MW:250.258700847626
CID:733966
Update Time:2023-12-05

1H-Benzotriazole,1,1'-methylenebis- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Benzotriazole,1,1'-methylenebis-
    • 1-(benzotriazol-1-ylmethyl)benzotriazole
    • 1,1′-Methylenebis[1H-benzotriazole] (ACI)
    • NSC 130836
    • Inchi: 1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2
    • InChI-Schlüssel: AHJLYTGICCGNSJ-UHFFFAOYSA-N
    • Lächelt: N1C2C(=CC=CC=2)N(CN2C3C(=CC=CC=3)N=N2)N=1

Berechnete Eigenschaften

  • Genaue Masse: 250.09700

Experimentelle Eigenschaften

  • PSA: 61.42000
  • LogP: 1.68180

1H-Benzotriazole,1,1'-methylenebis- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$390 2024-06-07
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2650 2024-06-07
eNovation Chemicals LLC
Y1257465-25mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
25mg
$465 2023-05-17
eNovation Chemicals LLC
Y1257465-250mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
250mg
$780 2023-05-17
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$405 2025-02-25
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-25
1PlusChem
1P008DN7-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$197.00 2025-02-22
1PlusChem
1P008DN7-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1663.00 2025-02-22
A2B Chem LLC
AD90131-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$190.00 2024-04-19
A2B Chem LLC
AD90131-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1600.00 2024-04-19

1H-Benzotriazole,1,1'-methylenebis- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  1 h, 110 °C
Referenz
Benzotriazole-1-methanol: an excellent bidentate ligand for the copper/palladium-catalyzed C-N and C-C coupling reaction
Jha, Rajeev R.; et al, ARKIVOC (Gainesville, 2013, (2), 228-248

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  24 h, reflux
Referenz
Nitrile oxide cycloaddition chemistry using benzotriazole as a steric auxiliary
Savage, G. Paul; et al, Australian Journal of Chemistry, 2005, 58(12), 877-881

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
N-Polyazolylmethanes. IV. Reaction of benzotriazole with methylene chloride and chloroform under phase transfer conditions
Avila, Luis; et al, Heterocycles, 1983, 20(9), 1787-92

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  50 min, 60 °C; 120 min, 60 °C
Referenz
The synthesis of bis-azolylmethanes derived from benzotriazole and pyrazole in a superbasic medium
Potapov, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2003, 46(7), 66-71

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ,  Dibromomethane ;  rt; 50 min, rt; 2 h, 60 °C
Referenz
Facile synthesis of bis(azolyl) derivatives in a superbasic medium
Potapov, Andrei S.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Hexane
Referenz
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  5 - 6 h, 100 °C
Referenz
2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions
Verma, Akhilesh K.; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 421-438

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt
Referenz
Bis(benzotriazol-1-yl)methane as a linker in the assembly of new copper(II) coordination polymers: Synthesis, structure and investigations
Peresypkina, Eugenia V.; et al, Polyhedron, 2012, 48(1), 253-263

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Referenz
Trapping the short-chain odd carbon number olefins using nickel(II)-catalyzed tandem ethylene oligomerization and Friedel Crafts alkylation of toluene
Zubkevich, Sergey V.; et al, ChemRxiv, 2020, 1, 1-23

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetonitrile
2.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 -
2.1 Solvents: Tetrahydrofuran ,  Hexane
Referenz
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Acetonitrile
2.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

1H-Benzotriazole,1,1'-methylenebis- Raw materials

1H-Benzotriazole,1,1'-methylenebis- Preparation Products

Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd